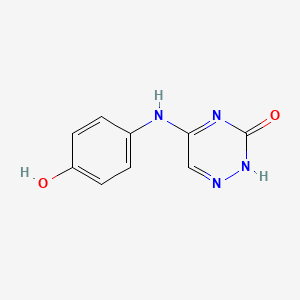
5-(4-hydroxyanilino)-2H-1,2,4-triazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Hydroxyanilino)-2H-1,2,4-triazin-3-one is a chemical compound that belongs to the class of triazines Triazines are nitrogen-containing heterocyclic compounds that have found applications in various fields such as agriculture, medicine, and materials science
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-hydroxyanilino)-2H-1,2,4-triazin-3-one typically involves the reaction of 4-hydroxyaniline with a suitable triazine precursor under specific conditions. One common method is the condensation reaction between 4-hydroxyaniline and cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The choice of production method depends on factors such as the scale of production, cost, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions: 5-(4-Hydroxyanilino)-2H-1,2,4-triazin-3-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group on the aniline ring can be oxidized to form a quinone derivative.
Reduction: The triazine ring can be reduced to form a triazinone derivative.
Substitution: The compound can undergo nucleophilic substitution reactions at the triazine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Triazinone derivatives
Substitution: Substituted triazines
Scientific Research Applications
5-(4-Hydroxyanilino)-2H-1,2,4-triazin-3-one has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: It has shown promise in the development of new pharmaceuticals, particularly in the treatment of certain diseases.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 5-(4-hydroxyanilino)-2H-1,2,4-triazin-3-one exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may interact with microbial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but they often include key enzymes or structural components of the microorganisms.
Comparison with Similar Compounds
4-(4-Hydroxyanilino)-1,2,4-triazol-3-one
5-(4-Hydroxyanilino)-1,3,4-thiadiazol-2-one
4-(4-Hydroxyanilino)-5-anilinophthalimide
Properties
IUPAC Name |
5-(4-hydroxyanilino)-2H-1,2,4-triazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2/c14-7-3-1-6(2-4-7)11-8-5-10-13-9(15)12-8/h1-5,14H,(H2,11,12,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKKRTTOZHMEHLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC(=O)NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[(4-chlorophenyl)methylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7850391.png)
![2-[2-(4-methoxyphenyl)ethylamino]-5,6,7,8-tetrahydro-1H-quinazolin-4-one](/img/structure/B7850396.png)
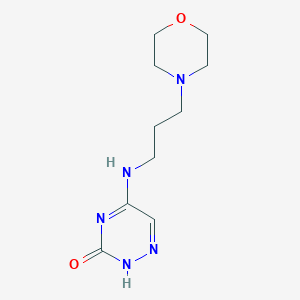
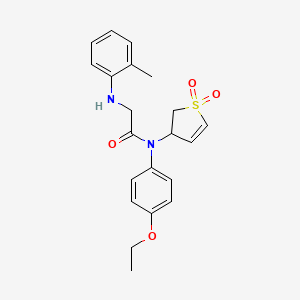
![4-({[4-(1,1-dioxido-3-oxo-2-isothiazolidinyl)phenyl]sulfonyl}amino)benzamide](/img/structure/B7850416.png)
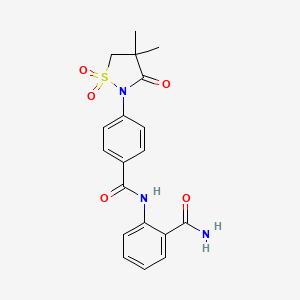
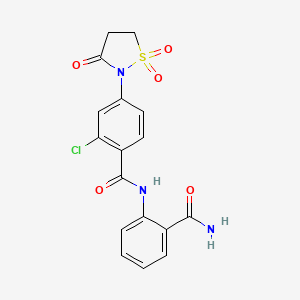
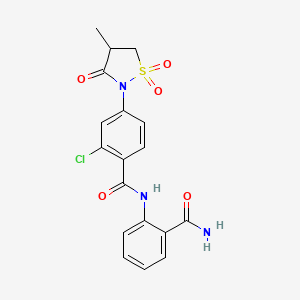
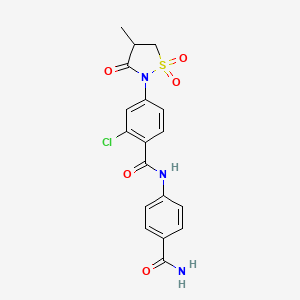
![5-[2-(dimethylamino)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7850457.png)
![5-[2-(diethylamino)ethylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7850462.png)
![5-[3-(diethylamino)propylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7850463.png)
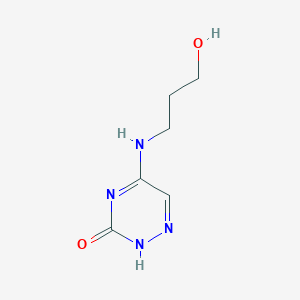
![5-[(4-methylphenyl)methylamino]-2H-1,2,4-triazin-3-one](/img/structure/B7850473.png)
